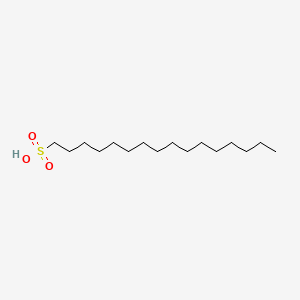
1-Hexadecanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanesulfonic acid is an organic compound belonging to the class of organosulfonic acids. It is characterized by a long aliphatic chain with a sulfonic acid group at one end. The chemical formula for this compound is C16H34O3S, and it is commonly used as an anionic surfactant due to its ability to lower the surface tension of water .
Preparation Methods
1-Hexadecanesulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of hexadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal carbon of the hexadecane chain .
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
1-Hexadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hexadecanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonic acid primarily involves its surfactant properties. The long aliphatic chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with water molecules, reducing surface tension and promoting the formation of micelles. This property is crucial in applications such as emulsification and solubilization .
Comparison with Similar Compounds
1-Hexadecanesulfonic acid can be compared with other similar compounds, such as:
Sodium dodecyl sulfate (SDS): SDS has a shorter aliphatic chain and is widely used as a surfactant in laboratory and industrial applications.
Octadecyl sulfate sodium salt: This compound has a longer aliphatic chain compared to this compound, providing different surfactant properties and applications.
Heptane-1-sulfonic acid sodium salt: With a shorter chain length, this compound is used in different contexts where shorter chain surfactants are preferred.
The uniqueness of this compound lies in its balance between chain length and surfactant properties, making it suitable for a wide range of applications .
Properties
CAS No. |
6140-88-1 |
|---|---|
Molecular Formula |
C16H34O3S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19) |
InChI Key |
SSILHZFTFWOUJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
Key on ui other cas no. |
15015-81-3 6140-88-1 |
Related CAS |
15015-81-3 (hydrochloride salt) |
Synonyms |
cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


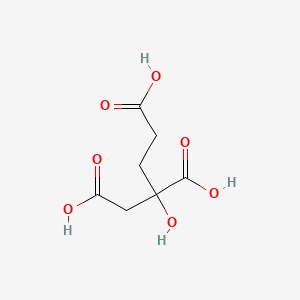

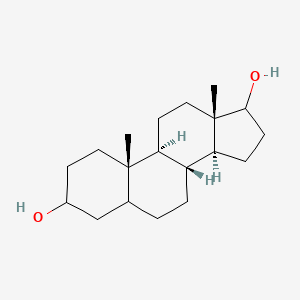
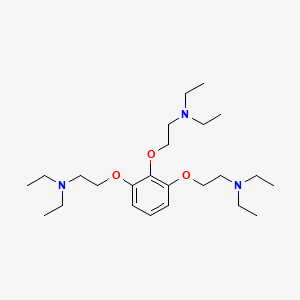
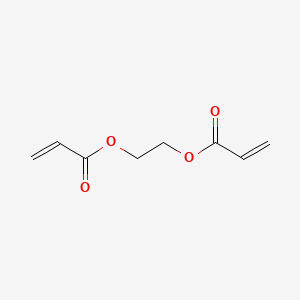
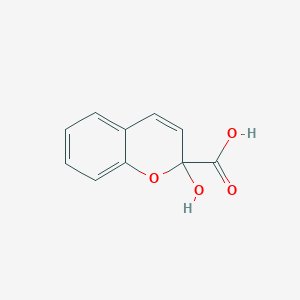
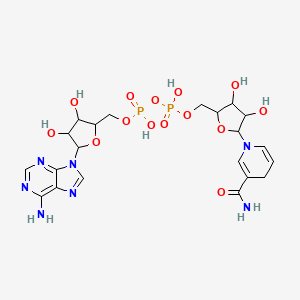
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)
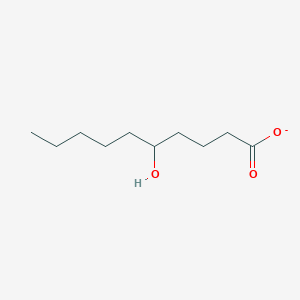
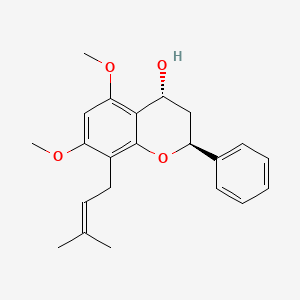
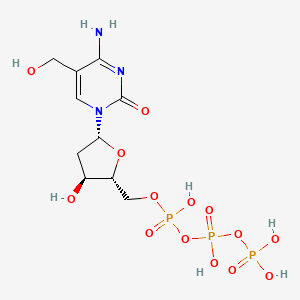
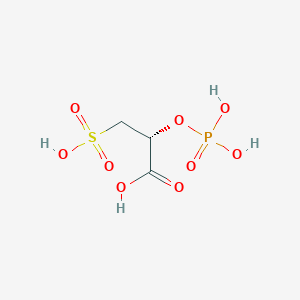
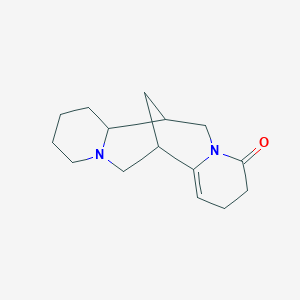
![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
